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molecular formula C10H9NO2 B8713189 5-hydroxy-1-methylindole-3-carbaldehyde

5-hydroxy-1-methylindole-3-carbaldehyde

Cat. No. B8713189
M. Wt: 175.18 g/mol
InChI Key: UWUDPEJAJDVWTL-UHFFFAOYSA-N
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Patent
US07910602B2

Procedure details

To a solution of 5-Methoxy-1-methyl-1H-indole-3-carbaldehyde (4.5 g, 23.8 mmol, in 150 ml DCM) was added BBr3 solution (2 M in DCM, 60 ml, 5 eq) at −10° C. with stirring for 5 min. The cooling bath was removed and the reaction mixture was slowly warmed up to r.t. The reaction was monitored by TLC (2% MeOH in DCM) and LCMS (after 3.5 h, no starting material remained). The reaction mixture was then cooled to −10° C., and 16 ml of MeOH were slowly added. The pH of mixture was adjusted to 8 by adding sat. NaHCO3 and/or 4 N NaOH. The organic solvents were removed under reduced pressure and the remaining aqueous mixture was extracted with ethyl acetate (30 ml×5). The organic layers were combined, washed with brine (10 ml×1), dried over Mg2SO4, filtered and dried under reduced pressure to give the title compound as 4.06 g purple powder (yield: 97%) that was used without further purification. LCMS (2-85% ACN/H2O in 7 min): 176.1 (40%). Rf 0.11 (2% MeOH in DCM).
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[N:8]([CH3:12])[CH:7]=[C:6]2[CH:13]=[O:14].B(Br)(Br)Br>>[OH:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[N:8]([CH3:12])[CH:7]=[C:6]2[CH:13]=[O:14]

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
COC=1C=C2C(=CN(C2=CC1)C)C=O
Name
Quantity
60 mL
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
CUSTOM
Type
CUSTOM
Details
after 3.5 h
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to −10° C.
ADDITION
Type
ADDITION
Details
16 ml of MeOH were slowly added
ADDITION
Type
ADDITION
Details
by adding sat. NaHCO3 and/or 4 N NaOH
CUSTOM
Type
CUSTOM
Details
The organic solvents were removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the remaining aqueous mixture was extracted with ethyl acetate (30 ml×5)
WASH
Type
WASH
Details
washed with brine (10 ml×1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Mg2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
OC=1C=C2C(=CN(C2=CC1)C)C=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 4.06 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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